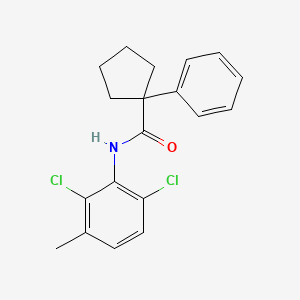

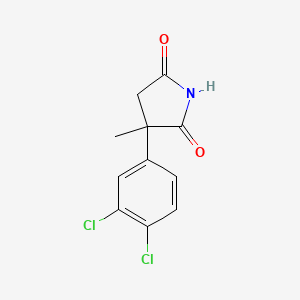

N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Organic Compounds

Formamides are pivotal in the synthesis of organic compounds, offering routes to various pharmaceuticals and heterocyclic compounds. For instance, N-formylmorpholine, a formamide derivative, has been highlighted for its stability, non-toxicity, and compatibility with both hydrocarbons and water, making it an excellent green solvent in organic synthesis (Ghasemi, 2018). This illustrates the broader applicability of formamide derivatives in creating environmentally friendly processes for drug discovery and materials science.

Catalytic Reactions

Formamide derivatives are instrumental in catalytic reactions. For example, a novel method has been developed for preparing isocyanides from N-substituted formamides, showcasing formamides' utility in generating functional groups essential for pharmaceuticals and agrochemicals production (Kobayashi, Saito, & Kitano, 2011). Additionally, formyloxyacetoxyphenylmethane has been used as an N-formylating agent for amines, amino acids, and peptides, highlighting its role in synthesizing biologically active molecules (Chapman, Lawrence, Williams, & Bull, 2017).

Organocatalysis and Enantioselective Synthesis

Formamides serve as catalysts in enantioselective synthesis, contributing to the development of new drugs and materials with high specificity. L-Pipecolinic acid derived N-formamides have been utilized as Lewis basic organocatalysts, promoting the asymmetric reduction of N-aryl ketimines, which is critical for producing optically active amines with applications in pharmaceuticals (Wu, Wang, Cheng, Zhou, & Sun, 2008).

Material Science

In material science, formamide derivatives play a role in the synthesis of polymers and composites with unique properties. For example, the development of metalphosphinates containing bridging formamide ligands has implications for creating materials with specific magnetic, conductive, or structural characteristics (Betz & Bino, 1988).

Environmental and Green Chemistry

Formamide derivatives are also pivotal in green chemistry, facilitating reactions under environmentally benign conditions. For instance, N-formylation of amines via the aerobic oxidation of methanol over supported gold nanoparticles represents a sustainable approach to producing formamides, minimizing hazardous by-products (Ishida & Haruta, 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c1-13-9-10-15(20)17(16(13)21)22-18(23)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10H,5-6,11-12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAMMCAFNXWHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753652.png)

![N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753655.png)

![2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2753657.png)

![2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2753668.png)

![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)